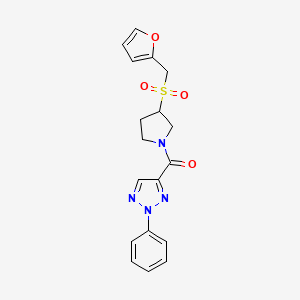

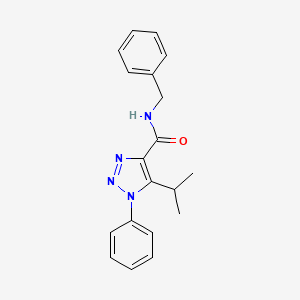

1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A novel and practical synthesis of dinotefuran 1, featuring a new access to it from known key intermediate (tetrahydrofuran-3-yl)-methanamine 5, has been achieved through Michael addition reaction of nitromethane to diethyl maleate . An original method was developed for the synthesis of THF labeled selectively with the 13 C isotope at the α-carbon atom .Molecular Structure Analysis

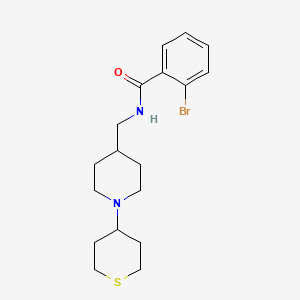

The structure of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group . The molecular formula is C5H11NO .Chemical Reactions Analysis

A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides forms both a C-C and a C-O bond with diastereoselectivities of up to >20:1. The reactions probably proceed via the intramolecular insertion of an olefin into a Pd (Ar) (OR) intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine include a molecular weight of 101.147, a density of 1.0±0.1 g/cm3, and a boiling point of 156.0±13.0 °C at 760 mmHg .Scientific Research Applications

Synthesis of Nitrogen-Rich Compounds

Imidazole and related molecules, including 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine, are synthesized for their potential applications in nitrogen-rich gas generators. These compounds are known for their high positive heats of formation, contributing significantly to the molecular backbone's energy, making them suitable for energetic applications (Srinivas, Ghule, & Muralidharan, 2014).

Pharmacological Characterization

Research has explored tetrahydrofuran-based compounds with a bicyclic core that provides conformational restriction. These compounds, including variants of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine, have been investigated for their interaction with human histamine receptor subtypes (Bodensteiner, Baumeister, Geyer, Buschauer, & Reiser, 2013).

Magnetic and EPR Studies

The synthesis of a tetranuclear copper(II) complex involving 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine has been studied. Its structure, determined by X-ray diffraction, features imidazolate as bridging ligands, indicating potential applications in magnetic and EPR (Electron Paramagnetic Resonance) studies (Chaudhuri et al., 1993).

Catalysis in Organic Synthesis

1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine derivatives have been utilized in catalysis for organic synthesis. The palladium iodide-catalyzed oxidative aminocarbonylation of certain compounds to create functionalized benzimidazoimidazoles highlights the role of these compounds in facilitating complex organic reactions (Veltri et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, Tetrahydrofuran, indicates that it is highly flammable and may cause respiratory irritation, serious eye irritation, and is suspected of causing cancer . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

1-(oxolan-3-yl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-7-9-2-3-10(7)6-1-4-11-5-6/h2-3,6H,1,4-5H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRKUSDMCPHQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)

![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2445929.png)